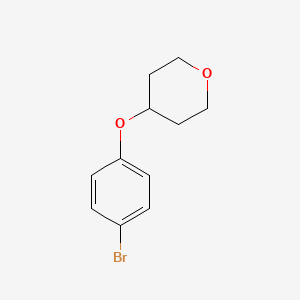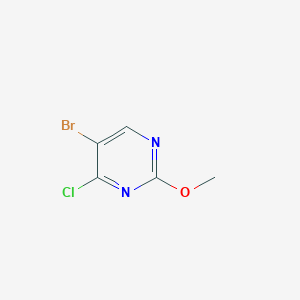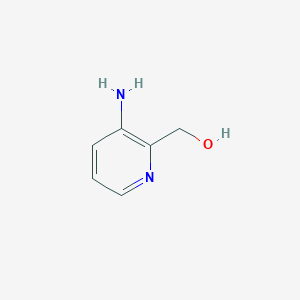
4-(4-溴苯氧基)四氢-2H-吡喃
描述
4-(4-Bromophenoxy)tetrahydro-2H-pyran is a chemical compound that belongs to the class of phenoxy ethers with a tetrahydropyran moiety. It is characterized by the presence of a bromine atom on the phenyl ring, which is connected through an oxygen atom to the tetrahydropyran ring. This compound is of interest due to its potential applications in various chemical reactions and its role as an intermediate in organic synthesis .
Synthesis Analysis
The synthesis of related tetrahydropyran derivatives has been explored in several studies. For instance, the preparation of 6-bromo-3,4-dihydro-2H-pyrans from tetrahydropyran-2-ones via a nickel-catalyzed coupling reaction has been reported, which could provide insights into the synthesis of 4-(4-Bromophenoxy)tetrahydro-2H-pyran . Additionally, a synthetic route for 4-[(Tetrahydro-2H-pyran-2-yl)oxy]phenol has been designed, which involves etherification and debenzylation steps that could be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure and vibrational frequencies of related compounds have been investigated using computational methods such as Density Functional Theory (DFT) . These studies provide a foundation for understanding the molecular geometry, stability, and electronic properties of 4-(4-Bromophenoxy)tetrahydro-2H-pyran. The presence of the bromine atom is likely to influence the electronic distribution within the molecule, which can be analyzed through HOMO-LUMO studies and molecular electrostatic potential (MEP) calculations .
Chemical Reactions Analysis
The chemical reactivity of tetrahydropyran derivatives has been studied in the context of pyrolysis kinetics. The gas-phase pyrolysis of tetrahydropyranyl phenoxy ethers, including 2-(4-bromophenoxy)tetrahydro-2H-pyran, has been examined, revealing that the reactions are homogeneous, unimolecular, and follow a first-order rate law . These studies suggest that the compound can undergo thermal elimination to yield dihydropyran and the corresponding substituted phenol. The reaction mechanism involves a four-membered cyclic transition state, with the rate constants being influenced by the substituents on the phenoxy ring .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-(4-Bromophenoxy)tetrahydro-2H-pyran can be inferred from related studies on tetrahydropyran derivatives. The spectroscopic properties, such as FT-IR and UV-Vis spectra, can provide information on the functional groups and electronic transitions within the molecule . Theoretical calculations, including NBO analysis and first hyperpolarizability, can be used to assess the stability and potential nonlinear optical properties of the compound . Additionally, the antimicrobial evaluation of pyran derivatives indicates that these compounds may exhibit biological activity, which could be relevant for the compound .
科学研究应用
-
Organic Synthesis
- Summary of Application : This compound is a halogenated heterocycle that is used as a building block in organic synthesis .
- Methods of Application : It may be used as a starting material in the synthesis of 2-(4-lithiophenoxy)-tetrahydro-2H-pyran and 4-(tetrahydropyranyloxymethyl)phenyl magnesium bromide .
- Results or Outcomes : The use of this compound in organic synthesis can lead to the production of various other compounds, depending on the specific reactions and conditions used .
-
Safety Data Sheet Production
- Summary of Application : “4-(4-Bromophenoxy)tetrahydro-2H-pyran” is used in the production of safety data sheets .
- Methods of Application : The compound’s properties are analyzed and documented in a safety data sheet, which provides information about handling, storage, and emergency measures in case of an accident .
- Results or Outcomes : The production of a safety data sheet for this compound helps ensure safe handling and use of the compound in various applications .
-
Production of 4-Bromo-Phenol
- Summary of Application : “4-(4-Bromophenoxy)tetrahydro-2H-pyran” can be used to produce 4-bromo-phenol .
- Methods of Application : The production process involves a reaction that occurs at a temperature of 20°C .
- Results or Outcomes : The outcome of this application is the production of 4-bromo-phenol, which has its own set of uses in various industries .
-
Synthesis of 2-(4-Lithiophenoxy)-Tetrahydro-2H-Pyran and 4-(Tetrahydropyranyloxymethyl)Phenyl Magnesium Bromide
- Summary of Application : This compound may be used as a starting material in the synthesis of 2-(4-lithiophenoxy)-tetrahydro-2H-pyran and 4-(tetrahydropyranyloxymethyl)phenyl magnesium bromide .
- Methods of Application : The specific methods of application can vary greatly depending on the specific reactions and conditions used .
- Results or Outcomes : The outcomes can vary greatly depending on the specific reactions and conditions used .
安全和危害
属性
IUPAC Name |
4-(4-bromophenoxy)oxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO2/c12-9-1-3-10(4-2-9)14-11-5-7-13-8-6-11/h1-4,11H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFYXVTLWTKYPLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10584169 | |
| Record name | 4-(4-Bromophenoxy)oxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10584169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Bromophenoxy)tetrahydro-2H-pyran | |
CAS RN |
215453-84-2 | |
| Record name | 4-(4-Bromophenoxy)tetrahydro-2H-pyran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=215453-84-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-Bromophenoxy)oxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10584169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one](/img/structure/B1284171.png)
![3-Benzyl-3-azabicyclo[3.3.1]nonan-9-one](/img/structure/B1284172.png)
![2-Azaspiro[3.5]nonane](/img/structure/B1284174.png)






